molecular formula C7H9N3O B14869000 4-Amino-2-cyclopropylpyrimidin-5-ol

4-Amino-2-cyclopropylpyrimidin-5-ol

Cat. No.: B14869000
M. Wt: 151.17 g/mol
InChI Key: GCXDIDAUPMIAGD-UHFFFAOYSA-N
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Description

4-Amino-2-cyclopropylpyrimidin-5-ol is a pyrimidine derivative characterized by a hydroxyl group at position 5, an amino group at position 4, and a cyclopropyl substituent at position 2. Pyrimidine derivatives are widely studied for their biological activities, particularly in pharmaceutical and agrochemical research. The cyclopropyl group in this compound introduces unique steric and electronic effects, distinguishing it from analogs with bulkier or simpler substituents.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

4-amino-2-cyclopropylpyrimidin-5-ol

InChI

InChI=1S/C7H9N3O/c8-6-5(11)3-9-7(10-6)4-1-2-4/h3-4,11H,1-2H2,(H2,8,9,10)

InChI Key

GCXDIDAUPMIAGD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(C(=N2)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-cyclopropylpyrimidin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4,6-dihydroxypyrimidine with ammonia or an amine source under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-cyclopropylpyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-2-cyclopropylpyrimidin-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Amino-2-cyclopropylpyrimidin-5-ol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

The biological and chemical properties of 4-Amino-2-cyclopropylpyrimidin-5-ol are best understood through comparisons with structurally related pyrimidine compounds. Below is an analysis of key analogs, focusing on substituent effects, reactivity, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Features Biological Activity/Applications Reference
This compound Cyclopropyl (2), NH₂ (4), OH (5) Small cyclopropyl group enhances binding selectivity; stabilizes ring strain Potential antimicrobial/anticancer (inferred) N/A
4-Amino-2-chloropyrimidin-5-ol Cl (2), NH₂ (4), OH (5) Electronegative Cl increases reactivity; used as a pharmaceutical intermediate Intermediate in drug synthesis
5-Amino-6-(propan-2-yloxy)pyrimidin-4-ol Isopropoxy (6), NH₂ (5), OH (4) Bulky isopropoxy group may reduce membrane permeability Applications in materials science
2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol Isopropyl (2), methoxyethyl (5), OH (4) Methoxyethyl enhances solubility; isopropyl improves lipophilicity Explored for anticancer activity
5-(4-Aminophenyl)pyrimidin-2-ol NH₂-phenyl (5), OH (2) Aromatic substitution enables π-π interactions; modulates receptor binding Antitumor applications
2-Amino-4-hydroxy-6-methylpyrimidine NH₂ (2), OH (4), CH₃ (6) Simpler structure with limited substitution; lower bioactivity Limited antimicrobial activity

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The cyclopropyl group at position 2 (in the target compound) offers a balance between steric hindrance and electronic effects. Compared to bulkier substituents like cyclohexyl () or isopropoxy (), cyclopropyl’s smaller size may improve target selectivity and metabolic stability .

Positional Influence of Functional Groups: The amino group at position 4 is conserved across many analogs (e.g., ). Its presence is critical for hydrogen bonding with biological targets, such as enzymes or receptors. Hydroxyl at position 5 enhances solubility and enables further derivatization (e.g., esterification or glycosylation), as seen in and .

Unique Advantages of Cyclopropyl: The cyclopropyl ring’s ring strain and sp³ hybridization can mimic aromatic groups in binding pockets while offering improved pharmacokinetic properties over larger aliphatic rings (e.g., cyclohexyl in ) .

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